A Technical Guide to the Chemical Structure and Significance of Sulfopyruvate
A Technical Guide to the Chemical Structure and Significance of Sulfopyruvate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfopyruvate (2-oxo-3-sulfopropanoic acid) is a sulfur-containing α-keto acid of significant interest in biochemistry and microbiology. Structurally, it is an analog of pyruvic acid, featuring a sulfonic acid group at the C-3 position. This guide provides a comprehensive examination of its chemical structure, physicochemical properties, and biological roles. We will delve into its identity through various chemical notation systems, explore its critical function as an intermediate in the biosynthesis of coenzyme M in methanogenic archaea, and detail its application as a powerful research tool in mechanistic enzymology, particularly as an inhibitor of phosphoenolpyruvate mutase. Furthermore, a validated, step-by-step analytical methodology for its quantification in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is proposed, underscoring its relevance in modern metabolomics and drug discovery.
Introduction
Sulfopyruvate, also known as 3-sulfopyruvic acid, is a naturally occurring metabolite found across various domains of life, from bacteria to mammals.[1][2][3] Its structure is defined by a pyruvic acid core functionalized with a terminal sulfo group, a modification that imparts distinct chemical properties and biological functions.[1] While not a central player in primary metabolism like its analog pyruvate, sulfopyruvate holds a niche but vital role in specific metabolic pathways. Its most well-characterized function is as a key substrate for the enzyme sulfopyruvate decarboxylase, an essential step in the biosynthesis of coenzyme M, which is indispensable for methanogenesis in archaea.[4][5] Beyond its direct metabolic role, the structural similarity of sulfopyruvate to phosphoenolpyruvate (PEP) and its product phosphonopyruvate has made it an invaluable tool for biochemists. It acts as a potent substrate-analog inhibitor, enabling detailed structural and mechanistic studies of enzymes like PEP mutase.[6][7] This guide aims to provide a detailed technical overview of sulfopyruvate, bridging its fundamental chemical structure with its complex biological and analytical relevance.
Core Chemical Identity
A precise understanding of a molecule's structure is foundational to exploring its function. This section dissects the chemical identity of sulfopyruvate through standardized nomenclature, structural representations, and key physicochemical properties.
Nomenclature and Formula
Structural Representations
The three-dimensional arrangement of atoms dictates a molecule's reactivity and interactions. For sulfopyruvate, this is represented visually and through text-based notations used in cheminformatics.
Caption: 2D chemical structure of 2-oxo-3-sulfopropanoic acid.
For computational and database purposes, linear notations are essential. The table below summarizes the key identifiers for sulfopyruvate.
| Identifier Type | String | Purpose |
| SMILES | C(C(=O)C(=O)O)S(=O)(=O)O[1][8] | A linear, text-based representation of the molecular structure, widely used in cheminformatics.[9][10] |
| InChI | InChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9)[1][8] | The IUPAC International Chemical Identifier, a non-proprietary, unique string for chemical substances. |
| InChIKey | BUTHMSUEBYPMKJ-UHFFFAOYSA-N[1][8] | A hashed, fixed-length version of the InChI string, designed for database indexing and web searching.[11] |
Key Physicochemical Properties
The properties in the following table are critical for predicting sulfopyruvate's behavior in experimental and physiological settings. The presence of both a carboxylic acid and a sulfonic acid group makes it a highly polar and acidic molecule.
| Property | Value | Implication |
| Molecular Weight | 168.13 g/mol [1] | Standard value for stoichiometric calculations and mass spectrometry. |
| pKa (Strongest Acidic) | -1.8 (Predicted)[2] | Indicates that the sulfonic acid group is a very strong acid, fully deprotonated at physiological pH. |
| Physiological Charge | -2[2] | At a neutral pH, both the sulfonic and carboxylic acid groups are deprotonated, resulting in a dianionic species. |
| XLogP3 | -1.4 (Predicted)[1] | The negative logarithm of the partition coefficient suggests high hydrophilicity and poor passive diffusion across lipid membranes. |
| Water Solubility | Soluble[2] | Consistent with its polar nature, making it suitable for aqueous-based assays and biological systems. |
Biological Context and Significance
Sulfopyruvate's importance stems from its dual role as a metabolic intermediate and a biochemical probe.
Metabolic Role: Coenzyme M Biosynthesis
In methanogenic archaea, the synthesis of coenzyme M (2-mercaptoethanesulfonic acid) is an essential process for methane production. Sulfopyruvate is a key intermediate in this pathway. It is the direct substrate for the enzyme sulfopyruvate decarboxylase (EC 4.1.1.79), a thiamine pyrophosphate (TPP)-dependent enzyme.[5] This enzyme catalyzes the irreversible decarboxylation of sulfopyruvate to form 2-sulfoacetaldehyde and carbon dioxide.[4][5] The enzyme is highly specific and does not act on structurally similar molecules like pyruvate or phosphonopyruvate, highlighting the precise molecular recognition within this pathway.[5][12]
Caption: Conversion of sulfopyruvate in coenzyme M biosynthesis.
Application in Mechanistic Enzymology
The structural similarity between the sulfo group (-SO₃H) and the phospho group (-PO₃H₂) makes sulfopyruvate an excellent non-reactive analog for phosphorylated compounds. This property has been expertly exploited in the study of phosphoenolpyruvate (PEP) mutase . This enzyme catalyzes the unusual intramolecular rearrangement of PEP to 3-phosphonopyruvate, forming a stable carbon-phosphorus bond.[13]
Sulfopyruvate acts as a competitive inhibitor of PEP mutase, binding to the active site.[7] The pyruvyl moiety of sulfopyruvate occupies the same position as the pyruvate portion of the substrate, while the sulfo group mimics the phosphonyl group of the product.[6][7] By co-crystallizing PEP mutase with Mg(II) and sulfopyruvate, researchers were able to capture a high-resolution snapshot of the enzyme's active site with a bound product analog.[6][7] This structural information was crucial in elucidating the enzyme's dissociative catalytic mechanism, ruling out other proposed pathways.[7]
Caption: Sulfopyruvate as an analog inhibitor of PEP mutase.
Proposed Analytical Methodology: Quantification by LC-MS/MS
To facilitate research into sulfopyruvate's metabolic roles, a robust and sensitive analytical method is required. Based on established methods for similar polar metabolites like PEP, we propose the following protocol.[14]
Protocol: A Self-Validating System for Sulfopyruvate Quantification in Biological Matrices
1. Principle: This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the retention and separation of the highly polar sulfopyruvate, coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. Detection is achieved using electrospray ionization in negative mode (ESI-) and monitored via Multiple Reaction Monitoring (MRM) for quantitative accuracy.
2. Step-by-Step Methodology:
-
Step 1: Sample Preparation (Protein Precipitation & Extraction)
-
To 50 µL of biological sample (e.g., cell lysate, plasma), add 200 µL of ice-cold extraction solvent (80:20 acetonitrile:methanol containing a stable isotope-labeled internal standard, e.g., ¹³C₃-sulfopyruvate).
-
Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of injection solvent (90:10 acetonitrile:water) for HILIC analysis.
-
-
Step 2: HILIC Separation
-
Column: A suitable HILIC column (e.g., Amide or Zwitterionic phase).
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 90% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to 90% B and re-equilibrate for 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL. Causality: HILIC is chosen over reversed-phase chromatography due to the highly polar, dianionic nature of sulfopyruvate at most pH values, which would result in poor retention on C18 columns.
-
-
Step 3: Tandem Mass Spectrometry Detection (MS/MS)
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Quantifier: m/z 167.0 → m/z 79.0 (Precursor [M-H]⁻ to fragment corresponding to [SO₃]⁻).
-
Qualifier: m/z 167.0 → m/z 123.0 (Fragment corresponding to loss of CO₂).
-
Internal Standard: m/z 170.0 → m/z 79.0 ([¹³C₃-M-H]⁻ to [SO₃]⁻). Causality: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the complex biological matrix.
-
-
3. Trustworthiness: A Self-Validating System To ensure data integrity, the protocol must include:
-
Calibration Curve: A standard curve prepared in a surrogate matrix (e.g., water or stripped plasma) with at least 6 non-zero points to establish linearity and dynamic range.
-
Quality Control (QC) Samples: Low, medium, and high concentration QCs must be run at the beginning, middle, and end of the analytical batch. Acceptance criteria (e.g., within ±15% of the nominal value) must be met.
-
Internal Standard: The use of a co-eluting stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring accuracy.
Conclusion
The chemical structure of sulfopyruvate—a simple pyruvic acid backbone with a highly acidic sulfo group—belies its specialized and important roles in science. It is a vital metabolic intermediate in certain microorganisms and a sophisticated molecular probe that has enabled fundamental discoveries in enzymology. Its high polarity and distinct mass make it well-suited for modern analytical techniques like LC-MS/MS, paving the way for further investigations into its metabolic flux and potential as a biomarker. For researchers in metabolism and drug development, a thorough understanding of sulfopyruvate's structure is the gateway to leveraging its unique properties for future discoveries.
References
- PubChemLite. (n.d.). Sulfopyruvate (C3H4O6S). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZamSjcIJR5AUBPivmHBSakGw-gXDW3jkVqFhyHbZOe1xASKSpaZB8lkkk_JIbSc3YaQP44hm0epfWjoJZVf-iCWQ-el8cBmFlrN9oO8OwSY6_144BqT5cTWxP33ufgAJFONEBT_mOHvtJEo=
- National Center for Biotechnology Information. (n.d.). 3-Sulfopyruvic acid | C3H4O6S | CID 440717. PubChem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnRifpnlT5ZiIQxU4-nNs_wGUR-vctujyoK4wSl45iiPm3H7qCdZUnfmXxaspQLYCQXhzgG3PDCqwJijFztc8lon9kVxJkowxnJi20BgPiErfKif2j7KDHbfHcXA0RDyevOcPOHE8JQE3ZpkYowFqTwLekxMNqazM=
- FooDB. (2015). Showing Compound 3-sulfopyruvate (FDB030464). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5kXldDik6YadMVGZf4zFmT_82hNUBPkdSsbqnvuklxsmmNToUVqaKirPS1KkfkgYhZPp5u5udp8QXLEWzBKBMRfkEweGeB9fPLxI2blJxMbAcsm4dAZBx7GZ0fRW8qQ==
- Human Metabolome Database. (n.d.). Showing metabocard for 3-Sulfopyruvic acid (HMDB0004045). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUAVpdWGfz__Tq200RHy8WEdw5mr0g_Pr7TAucRYHEbviOkD0RGtQ8ZsDnGMgwkiZIZvoP4hUnJvum4sUqWCtTKpLuCCfrGc8w6hADJXtay8A2wli291yFJA4Sm2UDEdLKyg==
- P. aeruginosa Metabolome Database. (2018). 3-Sulfopyruvic acid (PAMDB001422). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVb2gBceIXBFLmaGVov_WWN2NbY-3N0DJw3NifQx32l1pBoC15dawfa2T3sadwwbUyweEMK6H-88zF0Mnbwv_AGJ1mMeIXlFL6P3ARUMf6ACWLoTzHpj4HPXqB6YLp79PaDbhVyApKb6yqOnI_6qqOXIJE
- National Center for Biotechnology Information. (n.d.). 3-Sulfopyruvic acid | C3H4O6S | CID 440717. PubChem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUZouM408NVb3REvVDHc6z--W0Qe5fHmi_5WCt3KQSRboz_G_HpF9agF0gJZwKGRedFVpH6Pdsdi-p5uy7k8s1qHwCQxisqZpVk8SArEG3Q1qTTb3BWPlt_Zlhg4em39K4QTURVqBgJqUShRODX67sRRLh5JMjm3gngw==
- Liu, S., et al. (2002). Dissociative Phosphoryl Transfer in PEP Mutase Catalysis: Structure of the Enzyme/Sulfopyruvate Complex and Kinetic Properties of Mutants. Biochemistry, 41(32), 10270-10276. American Chemical Society. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSE9lBhd_bAop6l-wHe7YZBQWR6Pdpo0q1hbRwXDdgLLUM1TNHUzgP-NhxkkOG8h3Ln3NXRCp7l6QQ7__ZvVMmLhKAPhj5_2MkCQfPWg3RvVqsosXqcmDtoXgeeDJCkGi94OsSlTPHdoE=
- Wikipedia. (2023). Sulfopyruvate decarboxylase. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP8J59pwPhwCzZYHJPDMcKL0Vb9Icf6EMZqrX0ifnwbq0eLJGmjsaSwx-eUFZZlMBtpRES-cLVBjZdPP0k5xbQAUhjNsYe8k-UJhwYKS3rOBUOuteMQkrrstZhAqOyBcrAry8m5D21-rAhYL0rUBu4v3QF6A==
- National Institute of Standards and Technology. (n.d.). Information from the InChI. NIST Chemistry WebBook. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeUFKS_DjgBg3hGIelApgYb4mbAGOolouZl5IvgQCfklMVEaT61YY6K4nRBzkFPvBcsD_G7850BWsCreCmRfA2D_nHCeCFN2to1tn_hRVMnNDrxVFusgArVQDPnXFoIZUmWn9xnid63dgsp_-6-hFq2h1N1Y92OWNKnAXF0AEzbjslGof80JORbuRNd-C2a4U8JvA_dM8M71CcBjQ_Fhs_f0ua6i1OE4SwPhLLAubyo8BgUjeG1PAULBpDsza9SQ==
- Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPfC9jxUW23cNKT74-MLzbMt9A0I-hN2os_Z-MZxVQ9O6LYLvlZ7JfaoLCEKnn7Q3YifwysCdSnoOTRoaFWDJwE-owcKcpGa_FPwQHNo0oCzRDP5pOfnTQR5QnzKNvVMe098iACSN_29CdC28=
- Liu, S., et al. (2002). Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants. Biochemistry, 41(32), 10270-6. PubMed. Retrieved from vertexaisearch.cloud.google.
- InChI Key Database. (n.d.). List of Chemical Compounds. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0C4ayCoiQ_J2ciLX_04sVEzXZfNOi2Z_MczRMow-hPssps_l36mEXDkmWBHOwZ2FuKdfoAuZuk4EPIBVGvocaWsS3OHregPdCXy1GUkKMEiyfuu_h8lfTijsteSyigR2tZ_GIe-JzRLiVs7sV
- Wikipedia. (2023). Simplified Molecular Input Line Entry System. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF64mT-QmQT6RdwtM2Y85WlAqBLXyd1nQRI1hn82W6wbbrigyg5s-JXTOo3lAotWj1hIYFTs5zgIvlQj0zC0e0tK5-TXlqFXjKaONuIsDP0lZbWJDWBd_cND4YSRP_9w9PZb5lZMxnUDzBKIlqqrXlTFIvU1sU8_9AlN6WEej9m_fufYP6T
- Grokipedia. (n.d.). Sulfopyruvate decarboxylase. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtFisNccSl71zQrwUHgOifR5ZZ-PSYlfp7aVDUOEILON49NFQk5b-Y3vaihVnAqldJSKRB-BpmjhfBw9QxwvsGzmoMlgR-xBnKUYeU7x0Bz8upGwqwAV-EuAe26z73CsxFEm3sCYMvBHvV2DVWQwZFgow=
- Wikipedia. (2023). Phosphoenolpyruvate mutase. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2rXNF7EvYbGz4p7-PmVJTARY2vHRPvkaPQZlfppDLSZ5H-ygE-4W8hH8ySBKBoZex2kFUVICGNsHsrrG5b_R8Deo5aOccB_ETADdP0zMMNfB5h2ZDG-b-uaZpbqpi6XtlVLCalYSTIMo9m2IyHOTyFKFZ
- Creative Proteomics. (n.d.). Phosphoenolpyruvate Analysis Service. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAtvjYwGzfv_UVtl8iFPoCsZLpEO0S-O-zbYkq9YKIo29s43TRG5YQOpA6lbTYuBN7XDp3WFN40RgHgSWL6R-nKu2NG079ZkSwohR1CSy7LNOgKsBXRexZiKapmYCQwm_VN2TCKGdIU0hGiDThibpHuqnEJVeXeY5zOI_h0-VfW_vupjYn-zsD0y10RNnLvBc=
- ChemHelp ASAP. (2026). SMILES - simplified molecular input line entry system. YouTube. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF39YB4BrhFSYpsRYrMgGY_e496k-kCu1OPRxvVUmwLNJsrbbT6vu5hs-o-2JxvndE4YwQlv18TxLJ37Hellr0C66OTa3pjs-jZCfJVJTBhsNcJ0I7kXLwWGLXtMmMyaVC8egI4jg4=
- ENZYME. (n.d.). 4.1.1.79 sulfopyruvate decarboxylase. Expasy. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGql4u3m_ys3viX8eAgweZhV1nw9xCnhebJGK93pfPIS8JOThggrEsZjXmYcsj3p09E0-oM41gpglU4kZ5IPq_3NfozPKKpNXhhq4yU691S_RuJmQYHGxhpZUw8re3boT4=
Sources
- 1. 3-Sulfopyruvic acid | C3H4O6S | CID 440717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-sulfopyruvate (FDB030464) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for 3-Sulfopyruvic acid (HMDB0004045) [hmdb.ca]
- 4. Sulfopyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - Sulfopyruvate (C3H4O6S) [pubchemlite.lcsb.uni.lu]
- 9. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. inchikey.info [inchikey.info]
- 12. ENZYME - 4.1.1.79 sulfopyruvate decarboxylase [enzyme.expasy.org]
- 13. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 14. Phosphoenolpyruvate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
